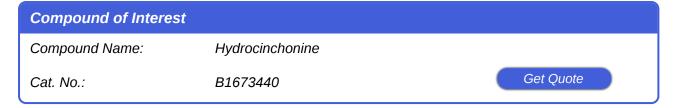


# An In-depth Technical Guide to Hydrocinchonine and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Hydrocinchonine**, also known as di**hydrocinchonine**, is a cinchona alkaloid, a class of natural products derived from the bark of the Cinchona tree.[1] It is structurally similar to other well-known cinchona alkaloids like quinine, quinidine, and cinchonine. This document provides a comprehensive technical overview of **hydrocinchonine**, including its synonyms, physicochemical properties, and key applications in multidrug resistance reversal and asymmetric synthesis. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and development.

## **Synonyms and Chemical Identifiers**

A comprehensive list of synonyms and identifiers for **hydrocinchonine** is provided below to aid in literature searches and substance identification.



Туре	Identifier	
Common Name	Hydrocinchonine[2]	
(+)-Hydrocinchonine[2]		
Dihydrocinchonine[2]	_	
(+)-Dihydrocinchonine[2]	_	
Pseudocinchonine[2]	_	
Cinconifine[2]	_	
Systematic Name (IUPAC)	(S)-[(2R,4S,5R)-5-ethyl-1- azabicyclo[2.2.2]octan-2-yl]-quinolin-4- ylmethanol[2]	
(9S)-10,11-Dihydrocinchonan-9-ol[2]		
CAS Number	485-65-4[2]	
PubChem CID	11630759[2]	
EINECS Number	207-621-8[2]	
Molecular Formula	C19H24N2O[2]	
InChI	InChI=1S/C19H24N2O/c1-2-13-12-21-10-8- 14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5- 15(16)17/h3-7,9,13-14,18-19,22H,2,8,10- 12H2,1H3/t13-,14-,18+,19-/m0/s1[2]	
InChlKey	WFJNHVWTKZUUTR-QAMTZSDWSA-N[2]	
SMILES	CC[C@H]1CN2CC[C@H]1C[C@@H]2 INVALID-LINKO[2]	

# **Physicochemical and Toxicological Properties**

A summary of the key physicochemical and toxicological properties of **hydrocinchonine** is presented in the table below.



Property	Value	Reference
Molecular Weight	296.41 g/mol	[1][2]
Melting Point	269-272 °C	[1]
Appearance	White to off-white powder or crystalline solid	
Solubility	Soluble in ethanol, chloroform, and dilute acids.	
XLogP3	2.9	[2]
GHS Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)	[2]

# Applications in Biomedical Research Reversal of Multidrug Resistance in Cancer

**Hydrocinchonine** has demonstrated significant potential as a multidrug resistance (MDR) reversal agent in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.

A key study investigated the efficacy of **hydrocinchonine** in potentiating the cytotoxic effects of paclitaxel (TAX) in P-gp-positive (MES-SA/DX5) and P-gp-negative (MES-SA) human uterine sarcoma cell lines.[3] The results showed that **hydrocinchonine**, at non-toxic concentrations, significantly increased the cytotoxicity of paclitaxel in the resistant MES-SA/DX5 cells but not in the sensitive MES-SA cells.[3] This suggests that the MDR reversal activity of **hydrocinchonine** is directly related to the inhibition of P-gp.

The mechanism of action involves the downregulation of P-gp expression and the enhanced intracellular accumulation of P-gp substrates, such as rhodamine.[3] Furthermore, co-treatment with **hydrocinchonine** and paclitaxel led to increased apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 in MES-SA/DX5 cells. [3]



The following is a detailed protocol for assessing the potentiation of paclitaxel cytotoxicity by **hydrocinchonine** in MES-SA and MES-SA/DX5 cells, based on the methodology described by Lee et al. (2010).[3]

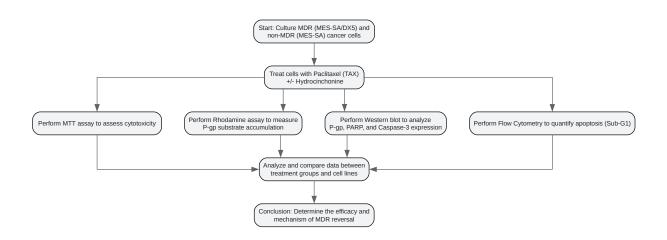
#### Cell Culture:

- Culture human uterine sarcoma cell lines MES-SA (P-gp negative) and MES-SA/DX5 (P-gp positive) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Maintain the MES-SA/DX5 cell line in a medium containing doxorubicin to ensure the continued expression of P-gp.

#### MTT Assay:

- Seed the cells in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allow them to attach overnight.
- Treat the cells with various concentrations of paclitaxel, either alone or in combination with a non-toxic concentration of hydrocinchonine.
- Incubate the plates for 72 hours.
- Add 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
  (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and dissolve the formazan crystals in 100 μL of dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.





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Workflow for evaluating hydrocinchonine's MDR reversal.

## **Asymmetric Synthesis**

**Hydrocinchonine** and other cinchona alkaloids are widely used as chiral catalysts or ligands in asymmetric synthesis due to their rigid bicyclic structure and multiple stereocenters. They are particularly effective in promoting enantioselectivity in a variety of chemical reactions.

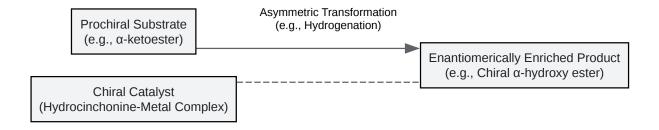
One notable application is in the enantioselective hydrogenation of  $\alpha$ -ketoesters.[1] While specific detailed protocols for **hydrocinchonine** in this context require consulting specialized organic chemistry literature, the general principle involves the use of a **hydrocinchonine**-modified catalyst to achieve high enantiomeric excess (ee) of the desired chiral  $\alpha$ -hydroxy ester.

The following is a generalized protocol for the asymmetric hydrogenation of an  $\alpha$ -ketoester using a cinchona alkaloid-modified catalyst.



#### Catalyst Preparation:

- In an inert atmosphere (e.g., under argon or nitrogen), dissolve the platinum or palladium precursor and hydrocinchonine in a suitable solvent (e.g., toluene, dichloromethane).
- Stir the mixture at room temperature to allow for the formation of the chiral catalyst complex.
- Hydrogenation Reaction:
  - $\circ$  In a high-pressure reactor, dissolve the  $\alpha$ -ketoester substrate in the same solvent.
  - Add the prepared chiral catalyst solution to the reactor.
  - Pressurize the reactor with hydrogen gas to the desired pressure.
  - Stir the reaction mixture at a specific temperature for the required duration.
- Work-up and Analysis:
  - Carefully depressurize the reactor.
  - Remove the solvent under reduced pressure.
  - Purify the product by column chromatography.
  - Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).



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**Hydrocinchonine** as a chiral catalyst in asymmetric synthesis.



## **Signaling Pathway Modulation**

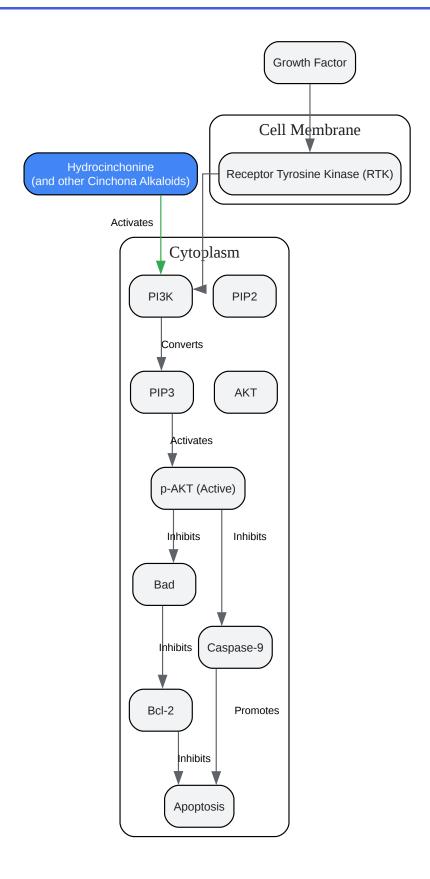
While direct studies on the signaling pathways modulated by **hydrocinchonine** are limited, research on its structurally related analogs, cinchonine and cinchonidine, provides valuable insights. A recent study demonstrated that cinchonine and cinchonidine can protect against cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival, and its activation by these cinchona alkaloids was shown to reduce reactive oxygen species (ROS) accumulation and apoptosis in auditory cells.[4]

Given the structural similarity, it is plausible that **hydrocinchonine** may also exert its biological effects through the modulation of the PI3K/AKT pathway. Further research is warranted to confirm this hypothesis.

## **Proposed PI3K/AKT Signaling Pathway**

The following diagram illustrates the proposed mechanism by which cinchona alkaloids may activate the PI3K/AKT pathway, leading to enhanced cell survival.





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Proposed activation of PI3K/AKT pathway by hydrocinchonine.



### Conclusion

**Hydrocinchonine** is a versatile cinchona alkaloid with significant potential in both biomedical research and synthetic chemistry. Its ability to reverse multidrug resistance in cancer cells presents a promising avenue for the development of novel adjuvant therapies. Furthermore, its utility as a chiral catalyst in asymmetric synthesis underscores its importance in the production of enantiomerically pure compounds. The potential modulation of key signaling pathways, such as PI3K/AKT, by **hydrocinchonine** warrants further investigation to fully elucidate its pharmacological effects. This guide provides a foundational resource for researchers and professionals seeking to explore the diverse applications of this valuable natural product.

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